3-Bromo-2-chloropyridine-4-carboxaldehyde

Catalog No.
S817112
CAS No.
1227602-82-5
M.F
C6H3BrClNO
M. Wt
220.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-chloropyridine-4-carboxaldehyde

CAS Number

1227602-82-5

Product Name

3-Bromo-2-chloropyridine-4-carboxaldehyde

IUPAC Name

3-bromo-2-chloropyridine-4-carbaldehyde

Molecular Formula

C6H3BrClNO

Molecular Weight

220.45 g/mol

InChI

InChI=1S/C6H3BrClNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H

InChI Key

WWNWZARYCXPQQH-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1C=O)Br)Cl

Canonical SMILES

C1=CN=C(C(=C1C=O)Br)Cl

3-Bromo-2-chloropyridine-4-carboxaldehyde is characterized by its molecular formula, C6H4BrClN, which includes a pyridine ring substituted with bromine and chlorine atoms, as well as a formyl group (-CHO) at the fourth position. The presence of these halogens and the aldehyde group significantly influence the compound's chemical properties, reactivity, and biological activity .

Due to its electrophilic nature. Key reactions include:

  • Metalation Reactions: 3-Bromo-2-chloropyridine-4-carboxaldehyde can undergo metalation with strong bases or metal reagents, forming organometallic compounds .
  • Nucleophilic Substitution: The electrophilic carbon of the aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can also participate in condensation reactions, particularly with amines to form imines or related compounds.

The biological activity of 3-bromo-2-chloropyridine-4-carboxaldehyde is linked to its potential as a pharmacophore. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties. The electronic effects imparted by the halogen substituents may enhance or modulate biological interactions.

Several synthetic pathways have been developed for the preparation of 3-bromo-2-chloropyridine-4-carboxaldehyde:

  • Halogenation of Pyridine Derivatives: Starting from 2-chloropyridine, bromination can be performed using bromine or brominating agents.
  • Formylation: Following halogenation, the introduction of the formyl group can be achieved through Vilsmeier-Haack reaction or other formylation methods.
  • One-Pot Synthesis: Recent methodologies may involve one-pot reactions that combine halogenation and formylation steps to streamline synthesis .

3-Bromo-5-chloropyridineBromine and chlorine at different positionsSimilar pharmaceutical uses5-Bromo-6-chloro-N-methylpyridineAdditional methyl groupVarying biological activities3-Bromo-2-chloro-5-fluoropyridineFluorine substitutionPotentially different reactivity3-Bromo-4-pyridinecarboxaldehydeDifferent position for carboxaldehydeRelated synthetic pathways

The uniqueness of 3-bromo-2-chloropyridine-4-carboxaldehyde lies in its specific halogen positioning and the formyl group, which may confer distinct reactivity patterns and biological activities compared to its analogs.

Interaction studies involving 3-bromo-2-chloropyridine-4-carboxaldehyde typically focus on its binding affinity with biological targets. Research indicates that such compounds can interact with enzymes or receptors, potentially leading to therapeutic effects. The presence of halogens may affect these interactions by influencing electronic distribution and steric factors.

3-Bromo-2-chloropyridine-4-carboxaldehyde exhibits a planar molecular geometry characteristic of substituted pyridine derivatives [1] [2]. The compound possesses a molecular formula of C₆H₃BrClNO with a molecular weight of 220.45 grams per mol [1] [2]. The molecular structure features a pyridine ring system with three distinct substituents: a bromine atom at position 3, a chlorine atom at position 2, and a carboxaldehyde functional group at position 4 [1] [2].

The conformational analysis reveals that the aldehyde group adopts a coplanar orientation with the pyridine ring, facilitating extended conjugation throughout the molecular framework [3] [4]. The presence of halogen substituents introduces significant steric and electronic effects that influence the overall molecular conformation [4] [5]. The carbon-bromine bond length typically measures approximately 1.90 Ångströms, while the carbon-chlorine bond exhibits a length of approximately 1.74 Ångströms [5] [6].

Table 1: Key Structural Parameters of 3-Bromo-2-chloropyridine-4-carboxaldehyde

ParameterValueReference Method
Molecular FormulaC₆H₃BrClNOExperimental [1]
Molecular Weight220.45 g/molCalculated [1]
C-Br Bond Length~1.90 ÅTheoretical [5]
C-Cl Bond Length~1.74 ÅTheoretical [5]
C=O Bond Length~1.21 ÅTheoretical [3]

The molecular geometry exhibits non-coplanar characteristics when considering the three-dimensional arrangement of substituents, with the halogen atoms positioned to minimize steric hindrance while maintaining optimal electronic interactions [7] [8]. Density functional theory calculations indicate that the molecule adopts a slightly twisted conformation to accommodate the bulky bromine substituent [8] [6].

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 3-Bromo-2-chloropyridine-4-carboxaldehyde [10]. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic signals for the aldehyde proton appearing as a singlet at δ 9.8-10.2 parts per million . The aromatic protons of the pyridine ring system exhibit chemical shifts in the range of δ 8.0-8.5 parts per million, consistent with the electron-withdrawing effects of both halogen substituents and the aldehyde group [10].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the expected six carbon signals corresponding to the pyridine ring carbons and the aldehyde carbon [10] [11]. The aldehyde carbon typically resonates at approximately δ 190-195 parts per million, while the aromatic carbons appear in the δ 120-160 parts per million region [10] [11]. The carbon atoms bearing halogen substituents exhibit characteristic downfield shifts due to the electronegativity of bromine and chlorine [11] [8].

Table 2: Spectroscopic Data for 3-Bromo-2-chloropyridine-4-carboxaldehyde

Spectroscopic MethodKey SignalsChemical Shift (ppm)
¹H Nuclear Magnetic ResonanceAldehyde H9.8-10.2
¹H Nuclear Magnetic ResonanceAromatic H8.0-8.5
¹³C Nuclear Magnetic ResonanceAldehyde C190-195
¹³C Nuclear Magnetic ResonanceAromatic C120-160

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule [10] [12]. The aldehyde carbonyl group exhibits a strong absorption band at approximately 1680-1700 wavenumbers, while the aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumbers region [10] [12]. The carbon-halogen stretching frequencies occur at lower wavenumbers, with carbon-bromine stretches typically observed around 500-600 wavenumbers and carbon-chlorine stretches near 700-800 wavenumbers [12] [6].

Mass spectrometry provides molecular ion confirmation with the characteristic isotope pattern reflecting the presence of both bromine and chlorine atoms [13]. The molecular ion peak appears at mass-to-charge ratio 220/222/224, demonstrating the expected isotopic distribution for compounds containing both bromine-79/81 and chlorine-35/37 isotopes [13].

Electronic Properties and Charge Distribution

The electronic structure of 3-Bromo-2-chloropyridine-4-carboxaldehyde exhibits significant polarization due to the combined electron-withdrawing effects of the halogen substituents and the aldehyde group [14] [4]. Computational analysis reveals that the pyridine nitrogen atom carries a partial negative charge of approximately -0.25 elementary charges, while the aldehyde carbon bears a substantial positive charge of approximately +0.35 elementary charges [14] [8].

The highest occupied molecular orbital energy typically ranges from -5.0 to -5.5 electron volts, while the lowest unoccupied molecular orbital energy falls between -1.8 to -2.2 electron volts [15] [16]. This results in a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of approximately 3.0-3.5 electron volts, indicating moderate electronic stability [15] [16] [8].

Table 3: Electronic Properties of 3-Bromo-2-chloropyridine-4-carboxaldehyde

PropertyValueUnits
Highest Occupied Molecular Orbital Energy-5.0 to -5.5eV
Lowest Unoccupied Molecular Orbital Energy-1.8 to -2.2eV
Energy Gap3.0-3.5eV
Dipole Moment3.5-4.2Debye
Polarizability15-18Ų

The molecular dipole moment measures approximately 3.5-4.2 Debye units, reflecting the asymmetric distribution of electron density throughout the molecule [14] [8]. The electron-withdrawing nature of the substituents creates a significant charge separation, with electron density concentrated on the pyridine nitrogen and oxygen atoms while the aromatic ring system exhibits relative electron deficiency [4] [8].

Electrostatic potential mapping reveals distinct regions of positive and negative charge distribution [4] [17]. The aldehyde carbon and the positions adjacent to the halogen substituents display positive electrostatic potential, making these sites susceptible to nucleophilic attack [4] [17]. Conversely, the pyridine nitrogen and aldehyde oxygen atoms exhibit negative electrostatic potential, indicating potential sites for electrophilic interactions [17] [18].

Solubility Profile in Various Solvents

3-Bromo-2-chloropyridine-4-carboxaldehyde demonstrates limited solubility in aqueous media due to its hydrophobic character and the presence of halogen substituents [19] [20]. The calculated logarithm of the partition coefficient between octanol and water ranges from 2.1 to 2.5, indicating a preference for organic phases over aqueous environments [14] [21].

The compound exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile [19] [22]. Moderate solubility is observed in chlorinated solvents including dichloromethane and chloroform, where the halogenated nature of the compound promotes favorable intermolecular interactions [19] [22]. Limited solubility occurs in alcoholic solvents such as methanol and ethanol due to the absence of strong hydrogen bonding capabilities [20] [22].

Table 4: Solubility Profile of 3-Bromo-2-chloropyridine-4-carboxaldehyde

Solvent CategorySpecific SolventsSolubility Level
AqueousWaterPoor
Polar AproticDimethyl sulfoxide, DimethylformamideGood
ChlorinatedDichloromethane, ChloroformModerate
AlcoholicMethanol, EthanolLimited
AromaticBenzene, TolueneModerate

The hydrogen bonding capacity of the molecule is primarily limited to the aldehyde oxygen atom, which can function as a hydrogen bond acceptor but lacks donor capabilities [20] [7]. This characteristic significantly influences the compound's interaction with protic solvents and affects its overall solubility behavior [20] [7]. The presence of the electronegative halogen atoms contributes to the molecular polarity but does not provide additional hydrogen bonding sites [7] [18].

Aromatic solvents such as benzene and toluene provide moderate solvation through pi-pi stacking interactions with the pyridine ring system [7] [22]. The electron-deficient nature of the substituted pyridine ring enhances these interactions with electron-rich aromatic solvents [7] [17].

Computational Analysis of Molecular Parameters

Density functional theory calculations using the B3LYP functional with appropriate basis sets provide comprehensive insight into the molecular parameters of 3-Bromo-2-chloropyridine-4-carboxaldehyde [3] [8]. The optimized geometry reveals bond lengths and angles that are consistent with experimental crystallographic data for similar halogenated pyridine derivatives [8] [6].

Thermodynamic parameters calculated at standard conditions indicate a standard enthalpy of formation of approximately -120 to -150 kilojoules per mol [23] [8]. The molecular heat capacity at constant pressure is estimated at 150-180 joules per mol per Kelvin, while the standard entropy measures approximately 280-320 joules per mol per Kelvin [23] [8].

Table 5: Computational Molecular Parameters

ParameterValueUnits
Standard Enthalpy of Formation-120 to -150kJ/mol
Heat Capacity (Cp)150-180J/mol·K
Standard Entropy280-320J/mol·K
Molecular Volume180-200ų
Surface Area220-250ų

Vibrational frequency calculations predict the fundamental vibrational modes of the molecule, with the aldehyde carbonyl stretch appearing as the highest frequency mode at approximately 1700 wavenumbers [3] [6]. The carbon-halogen stretching modes occur at characteristic frequencies that correlate well with experimental infrared spectroscopic observations [3] [6].

Molecular electrostatic potential calculations reveal the distribution of charge throughout the molecule and identify reactive sites for potential chemical transformations [4] [17]. The aldehyde carbon exhibits the highest positive electrostatic potential, consistent with its susceptibility to nucleophilic attack, while the pyridine nitrogen displays significant negative potential [4] [17].

Natural bond orbital analysis provides detailed information about the electronic structure and bonding characteristics [8] [5]. The analysis reveals the extent of charge transfer between different atomic centers and quantifies the ionic character of the carbon-halogen bonds [8] [5]. The carbon-bromine bond exhibits approximately 15-20% ionic character, while the carbon-chlorine bond demonstrates slightly higher ionic character at 20-25% [5] [18].

XLogP3

2

Dates

Modify: 2023-08-16

Explore Compound Types